Tedisamil sesquifumarate

Description

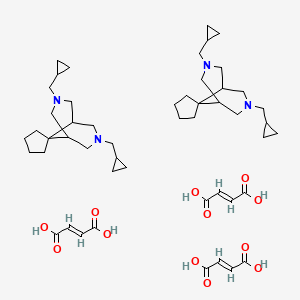

Structure

3D Structure of Parent

Properties

Molecular Formula |

C50H76N4O12 |

|---|---|

Molecular Weight |

925.2 g/mol |

IUPAC Name |

3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];(E)-but-2-enedioic acid |

InChI |

InChI=1S/2C19H32N2.3C4H4O4/c2*1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16;3*5-3(6)1-2-4(7)8/h2*15-18H,1-14H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

InChI Key |

AZPYPAVFNGFTGB-VQYXCCSOSA-N |

Isomeric SMILES |

C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Structure and Synthetic Research Methodologies

Solid-State Chemistry and Crystal Engineering Studies

Investigations into Polymorphism and Salt Forms

The study of active pharmaceutical ingredients often involves a thorough investigation into their solid-state properties, including polymorphism and the formation of various salts. Tedisamil (B1682964), an antiarrhythmic agent, has been prepared in different forms, including as a free base, a dihydrochloride (B599025) salt, and most notably, as tedisamil sesquifumarate. hodoodo.comnih.gov The term "sesquifumarate" implies a 2:3 molar ratio of the active drug to fumaric acid. However, detailed structural analysis has revealed a more complex and nuanced reality for this particular salt form in the solid state.

Crystallographic studies have demonstrated that what is nominally referred to as this compound is, in fact, a co-crystal. It is more accurately described as bis[3,7-bis(cyclopropylmethyl)-7-aza-3-azoniaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]] (2E)-but-2-enedionate bis[(2E)-but-2-enedioic acid]. iucr.org This means the crystal structure is composed of two tedisamil cations, one fumarate (B1241708) dianion, and two neutral molecules of fumaric acid. iucr.orgvulcanchem.com This arrangement technically does not represent a simple sesquisalt. Such complexity in salt formation is not unique; a general lack of precision in characterizing fumaric acid salts has been noted, making diffraction studies invaluable for accurately identifying their true structures. iucr.orgiucr.org

The investigation into different salt forms like the dihydrochloride and the detailed characterization of the sesquifumarate are critical aspects of pharmaceutical development. hodoodo.comgoogle.com These studies are essential for understanding the physicochemical properties of the compound, which can influence its stability, solubility, and bioavailability. The existence of different salt forms and the intricate nature of the sesquifumarate highlight the importance of comprehensive solid-state characterization.

Crystallographic Analysis and Hydrogen Bonding Networks

Single-crystal X-ray diffraction has been the definitive method for elucidating the precise three-dimensional structure of this compound. iucr.org The analysis confirmed that the crystal structure consists of tedisamil cations, which are protonated at a single nitrogen atom, alongside both fumarate dianions and neutral fumaric acid molecules. iucr.orgvulcanchem.com

The crystallographic investigation provided detailed parameters of the crystal lattice. The study was conducted at a low temperature of 153 K to minimize thermal vibrations and obtain a more precise snapshot of the atomic positions. iucr.org

| Crystallographic Parameter | Value | Reference |

| Formula | 2C₁₉H₃₃N₂⁺·C₄H₂O₄²⁻·2C₄H₄O₄ | iucr.org |

| Temperature (K) | 153 | iucr.org |

| R factor | 0.059 | iucr.org |

| wR factor | 0.166 | iucr.org |

| Data-to-parameter ratio | 16.1 | iucr.org |

A defining feature of the this compound crystal structure is its extensive and complex hydrogen bonding network. A notable intramolecular hydrogen bond is formed within the tedisamil cation, represented as N+—H···N. iucr.orgvulcanchem.com

Pharmacological Mechanisms and Electrophysiological Actions at the Molecular and Cellular Level

Classification within Antiarrhythmic Agents

Characterization as a Class III Antiarrhythmic Agent

Tedisamil (B1682964) is categorized as a Class III antiarrhythmic agent. ebi.ac.uknih.gov This classification is based on its predominant effect of prolonging the action potential duration and, consequently, the QT interval of the electrocardiogram. nih.gov This action is a hallmark of Class III drugs and is primarily achieved through the blockade of potassium channels, which are crucial for the repolarization phase of the cardiac action potential. patsnap.comnih.gov The prolongation of the action potential leads to an increase in the effective refractory period of cardiac muscle, which is the basis for its antiarrhythmic effect. patsnap.comnih.gov

Multi-channel Blocking Profile and Selectivity Considerations

In addition to its effects on potassium channels, tedisamil has been shown to block the fast sodium channel, an action characteristic of Class I antiarrhythmic agents. mdpi.comahajournals.org This sodium channel blocking activity has been described as having slow offset kinetics. mdpi.com At higher concentrations, some activity on calcium channels has also been noted, though this is a lesser component of its action. patsnap.com This "amiodarone-like" multi-channel blocking profile suggests a broader spectrum of activity than a purely selective Class III agent. mdpi.com The drug's ability to prolong repolarization is more pronounced in atrial tissue compared to ventricular tissue. wikipedia.orgebi.ac.uk

Comprehensive Analysis of Ion Channel Modulation

Primary Inhibition of Potassium Channels (IKr, IKs, Ito, IK-ATP)

Tedisamil's principal mechanism of action involves the inhibition of several key potassium channels that govern cardiac repolarization. wikipedia.orgmdpi.com It blocks the transient outward current (Ito), the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the adenosine (B11128) triphosphate-dependent potassium current (IK-ATP). wikipedia.org This broad-spectrum potassium channel blockade results in a lengthening of the action potential duration in both the atria and ventricles. wikipedia.org

The action of tedisamil is dose-dependent, with higher concentrations leading to a more effective and prolonged blockade of these potassium currents. wikipedia.org Its activity is particularly potent on the transient outward current (Ito). wikipedia.org In human ventricular subepicardial myocytes, tedisamil was found to reduce the peak amplitude of Ito and accelerate its apparent rate of inactivation. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 4.4 microM. nih.gov

Tedisamil's blockade of the ATP-sensitive potassium channel (IK-ATP) has also been demonstrated. ebi.ac.uknih.gov It has been shown to inhibit the effects of K-ATP channel activators. nih.gov The class III antiarrhythmic effect of tedisamil is strongly linked to its potent blockade of the rapid component of the delayed rectifier potassium current (IKr). ebi.ac.uk While it blocks multiple potassium channels, the relative potency can vary. For instance, in one study, a 25% increase in the effective refractory period was achieved with 3.0 microM of tedisamil. nih.gov

Research into the molecular interactions of tedisamil with ion channels indicates that it acts as an open-channel blocker. nih.gov For the transient outward current (Ito), tedisamil is thought to bind to the channel when it is in its open or activated state. wikipedia.org This binding effectively traps the channel in a blocked state and delays its inactivation. wikipedia.orgnih.gov For the channel to return to its normal function, tedisamil must unbind. wikipedia.org

Studies on human ventricular subepicardial myocytes have provided insights into the kinetics of this interaction. The association rate constant (k1) for tedisamil binding to the open Ito channel was calculated as 9 x 10(6) mol(-1) s(-1), and the dissociation rate constant (k2) was 23 s(-1). nih.gov This results in an apparent dissociation constant (KD) of 2.6 microM, which is consistent with its IC50 value. nih.gov The binding site for tedisamil on both the Ito and the delayed rectifier channels appears to be located internally, as the drug's binding and unbinding are more effective when applied to the inside of the cell. wikipedia.org

Binding Site Characterization (e.g., internal binding)

Further studies comparing the action of tedisamil to other substances have reinforced the concept of an intracellular binding site. For instance, while polyunsaturated fatty acids inhibit the Kv1.5 potassium channel by binding to an extracellular site, tedisamil inhibits the same channel from the intracellular side. pnas.org Investigations on calcium-dependent potassium (K(Ca)) channels in mouse motoneurons also showed that internal application of tedisamil caused a dose-dependent block, consistent with an open channel block mechanism. nih.gov However, it was also noted that tedisamil could block the K(Ca) channel when applied to outside-out patches, suggesting that while the primary site may be internal, its interaction is complex. nih.gov

Modulatory Effects on Sodium and Calcium Channels (at specific concentrations)

In addition to its primary activity as a potassium channel blocker, tedisamil also exerts modulatory effects on sodium and calcium channels, particularly at higher concentrations. google.compatsnap.com Inhibition of sodium currents by tedisamil is typically observed at concentrations above 20 μM, which is approximately 20 times higher than the concentrations required for effective potassium channel blockade. wikipedia.orgahajournals.org

Tedisamil's influence on calcium dynamics is multifaceted. It has been shown to block a large conductance calcium-dependent potassium channel (K(Ca)). nih.gov Furthermore, its effect on intracellular calcium (Ca²⁺) concentration appears to be concentration-dependent and varies between species. In isolated rat heart preparations, a low concentration of tedisamil (10⁻⁷ M) that did not prolong the Q-T interval was found to decrease elevated intracellular Ca²⁺ levels. nih.gov A similar effect was seen in guinea pig hearts at a concentration of 10⁻⁵ M. nih.gov Conversely, at higher concentrations that markedly prolong the Q-T interval (10⁻⁵ M in the rat), tedisamil caused a further dramatic increase in the already elevated Ca²⁺ concentration. nih.gov This suggests that the defibrillating capabilities of tedisamil may be linked to its ability to reduce harmful intracellular Ca²⁺ elevations at lower concentrations. nih.gov

| Ion Channel | Effect of Tedisamil | Effective Concentration | Source |

| Potassium Channels (Ito, IKr, IKs) | Blockade (Internal Binding) | Lower concentrations | wikipedia.org |

| Sodium Channels | Inhibition | > 20 μM | wikipedia.orggoogle.com |

| Intracellular Ca²⁺ | Decrease of elevated levels | 10⁻⁷ M (Rat) | nih.gov |

| Intracellular Ca²⁺ | Increase of elevated levels | 10⁻⁵ M (Rat) | nih.gov |

| Ca²⁺-dependent K⁺ (K(Ca)) | Open channel block | 0.2-10 μM | nih.gov |

Cellular Electrophysiological Dynamics

Effects on Effective Refractory Period (ERP)

The prolongation of the action potential duration by tedisamil directly leads to an increase in the effective refractory period (ERP) of cardiac cells. patsnap.com The ERP is the interval during which a cardiac cell is not excitable and cannot generate a new action potential. By extending the APD, tedisamil effectively lengthens this protective period. patsnap.com This mechanism is crucial for its antiarrhythmic effect, as it helps to suppress the abnormal and rapid electrical circuits that underlie conditions like atrial fibrillation by preventing premature re-excitation of the cardiac tissue. wikipedia.orgpatsnap.com

Differential Repolarization Effects in Atrial Versus Ventricular Tissues

Tedisamil demonstrates a notable difference in its effects on atrial and ventricular tissues. While the compound prolongs repolarization in both types of cardiac muscle, the effect is more pronounced and efficient in the atria. wikipedia.orgebi.ac.uk This atrial selectivity is a significant characteristic of tedisamil's pharmacological profile. The greater prolongation of the action potential duration in atrial muscle compared to ventricular muscle contributes to its potential efficacy in treating atrial arrhythmias such as atrial fibrillation. wikipedia.orgebi.ac.uk

| Tissue Type | Effect of Tedisamil on Repolarization | Source |

| Atrial Muscle | Significant prolongation | wikipedia.orgebi.ac.uk |

| Ventricular Muscle | Prolongation (less efficient than atrial) | wikipedia.orgebi.ac.uk |

Intracellular Biochemical Pathways and Downstream Effects

The actions of tedisamil extend to modulating intracellular biochemical pathways, particularly those involving calcium. It has been hypothesized that the defibrillating effect of tedisamil may be linked to a sympathomimetic feature connected to the modulation of intracellular calcium, beyond its direct effects on potassium channels. nih.gov

Preclinical Pharmacological Investigations and Experimental Models

In Vitro Electrophysiological Studies

In vitro research has been crucial in defining the cellular and ionic mechanisms underlying tedisamil's pharmacological effects. These studies have employed isolated cardiac preparations and advanced electrophysiological recording techniques.

The investigation of tedisamil's effects at the tissue level has frequently involved the use of isolated cardiac preparations from various species, including humans. nih.gov A common methodology is the use of conventional microelectrode techniques to record transmembrane action potentials in isolated tissues such as human atrial and ventricular muscle fibers. nih.gov In these experiments, tissues are superfused in a controlled environment, and action potentials are recorded at specific stimulation frequencies to assess drug effects on parameters like action potential duration (APD). nih.gov

For instance, studies on human papillary muscles have been used to evaluate the effects of tedisamil (B1682964) on post-rest action potential duration, providing insights into its potential to modulate cardiac repolarization. jst.go.jp Similarly, research on isolated rabbit atria has been used to demonstrate tedisamil's ability to reverse the negative inotropic effects of potassium channel activators like pinacidil. ebi.ac.uknih.gov These tissue-level studies are vital for comparing the drug's effects across different cardiac regions (atria vs. ventricles) and species. nih.gov A study on human cardiac fibers found that tedisamil prolonged the action potential duration more substantially in atrial tissue compared to ventricular tissue. nih.gov

To dissect the specific ionic currents affected by tedisamil, researchers have utilized microelectrode recording and, more specifically, whole-cell patch-clamp techniques. researchgate.netphysiology.org These methods allow for the direct measurement of ionic currents flowing through specific channel proteins in the membranes of isolated single cardiac myocytes from species like rats, guinea pigs, and dogs. researchgate.netphysiology.org

Patch-clamp studies have revealed that tedisamil is a blocker of multiple cardiac potassium channels. ebi.ac.ukwikipedia.org Its primary actions include the inhibition of the transient outward potassium current (Ito), the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the adenosine (B11128) triphosphate (ATP)-sensitive potassium channel (IKATP). researchgate.netecrjournal.comnih.gov The blockade of these repolarizing currents leads to a prolongation of the cardiac action potential, a hallmark of class III antiarrhythmic agents. ebi.ac.uknih.gov

The mechanism of block can be complex; for the Ito channel, tedisamil is described as an open-channel blocker, binding to the channel in its open state to delay inactivation. ebi.ac.ukwikipedia.org At higher concentrations, tedisamil has also been shown to suppress the cardiac sodium current (INa). researchgate.netphysiology.org

| Ion Channel | Abbreviation | Effect of Tedisamil | References |

|---|---|---|---|

| Transient Outward Potassium Current | Ito | Blockade/Inhibition | researchgate.netphysiology.orgecrjournal.comnih.gov |

| Rapid Delayed Rectifier Potassium Current | IKr | Blockade/Inhibition | researchgate.netecrjournal.com |

| Slow Delayed Rectifier Potassium Current | IKs | Blockade/Inhibition | researchgate.netecrjournal.com |

| ATP-Sensitive Potassium Current | IKATP | Blockade/Inhibition | researchgate.netecrjournal.comnih.gov |

| Fast Sodium Current | INa | Blockade/Inhibition (at higher concentrations) | researchgate.netecrjournal.com |

Methodologies Using Isolated Cardiac Tissues (e.g., papillary muscles, atrial and ventricular fibers)

In Vivo Animal Model Studies

The antiarrhythmic efficacy of tedisamil has been evaluated in various in vivo animal models, which simulate clinical arrhythmias such as atrial fibrillation, atrial flutter, and ventricular fibrillation.

Canine models have been instrumental in demonstrating the efficacy of tedisamil in terminating atrial arrhythmias. For atrial flutter (AFL), a conscious canine model was developed by creating a surgical barrier to conduction in the right atrium, with AFL being induced by programmed atrial stimulation. nih.gov In this model, intravenous tedisamil was highly effective in converting sustained AFL to sinus rhythm and preventing its re-induction. nih.govtandfonline.com

For atrial fibrillation (AF), two different canine models have been utilized. nih.gov One model involves chronic fibrillatory pacing using an implantable stimulator to induce sustained AF. nih.gov The second model induces AF through bilateral vagal stimulation. nih.gov In both models, tedisamil demonstrated a dose-dependent efficacy in converting AF to normal sinus rhythm. nih.gov A key finding was the significant prolongation of the fibrillatory cycle length immediately preceding cardioversion. nih.gov Following administration, the drug was also effective in preventing the re-induction of sustained AF. tandfonline.comnih.gov

| Arrhythmia Model | Method of Induction | Key Findings | References |

|---|---|---|---|

| Atrial Flutter (AFL) | Surgical barrier in right atrium + Programmed Atrial Stimulation | Successfully converted sustained AFL to sinus rhythm in 10/10 trials; prevented re-induction of AFL. | nih.gov |

| Atrial Fibrillation (AF) | Chronic fibrillatory pacing | Demonstrated 100% effectiveness in terminating AF at a 1 mg/kg dose; prevented re-induction. | nih.gov |

| Atrial Fibrillation (AF) | Bilateral vagal stimulation | Showed 100% effectiveness in terminating AF at a 1 mg/kg dose. | nih.gov |

The effectiveness of tedisamil against life-threatening ventricular arrhythmias has been studied in post-myocardial infarction (MI) models. In a conscious canine model of sudden cardiac death, a myocardial infarction was surgically induced by occluding the left anterior descending coronary artery. nih.govresearchgate.net Animals identified as being at high risk for ischemia-induced ventricular fibrillation (VF) were treated with tedisamil. The drug conferred significant protection, with a higher survival rate in the tedisamil-treated group compared to the vehicle-treated group. nih.gov This protective effect was associated with a significant prolongation of the ventricular effective refractory period (ERP) without altering ventricular conduction velocity. nih.govresearchgate.net

In an open-chest dog model, tedisamil was found to increase the organization of epicardial electrograms during VF. nih.govoup.com It increased both the spatial coherence and temporal regularity of VF, prolonged the VF cycle length, and increased the ventricular effective refractory period (VERP) and action potential duration (APD90). nih.gov

Studies using isolated rabbit hearts have also demonstrated a direct antifibrillatory action. nih.gov In hearts where VF was induced by hypoxia and reoxygenation in the presence of a KATP channel activator, tedisamil reduced the incidence of VF. nih.gov When VF was initiated by electrical stimulation, tedisamil was able to terminate the arrhythmia and convert the hearts back to normal sinus rhythm. nih.gov

| Model | Parameter | Result | References |

|---|---|---|---|

| Post-MI Conscious Canine Model | Survival Rate | Increased survival (7 of 10 dogs) vs. vehicle (4 of 14 dogs). | nih.gov |

| Ventricular Effective Refractory Period (ERP) | Significantly increased. | nih.govresearchgate.net | |

| Open-Chest Dog Model | VF Cycle Length | Increased from 121 ms (B15284909) to 190 ms. | nih.gov |

| Ventricular Effective Refractory Period (VERP) | Increased from 158 ms to 201 ms. | nih.gov | |

| Isolated Rabbit Heart (Hypoxia/Reoxygenation) | Incidence of VF | Reduced. | nih.gov |

In addition to its antiarrhythmic effects, tedisamil possesses anti-ischemic properties. nih.govwikipedia.org This action is linked to its bradycardic (heart rate slowing) effect, which reduces myocardial oxygen demand. ebi.ac.uknih.gov In a canine model of exercise-induced angina, tedisamil was shown to maintain myocardial function. ebi.ac.uk Further research in animal models of myocardial ischemic injury suggests that tedisamil might be useful in preventing malignant ventricular arrhythmias associated with ischemia. researchgate.net Phase III studies in patients with ischemic heart disease later indicated that tedisamil is an effective agent for treating angina. nih.gov The mechanism is thought to involve potassium channel blockade, which may offer advantages over other anti-ischemic drug classes. nih.gov

Hemodynamic Profiles and Their Impact on Preclinical Cardiodynamics

Preclinical studies have revealed a distinct hemodynamic profile for tedisamil, characterized by significant effects on heart rate, blood pressure, and cardiac contractility. In various animal models, tedisamil consistently demonstrates a bradycardic effect, effectively reducing heart rate. nih.gov This reduction in heart rate is associated with a decrease in myocardial oxygen demand, a key component of its anti-ischemic properties. researchgate.net

However, this bradycardic action is often accompanied by an increase in blood pressure. nih.gov In studies involving anesthetized dogs, intravenous administration of tedisamil led to significant elevations in mean arterial pressure, left ventricular developed pressure, and the maximum rate of left ventricular pressure development (dP/dt). nih.gov This pressor effect has also been observed in other animal models and is considered a potential limiting factor for its therapeutic use as a bradycardic agent. researchgate.net

The inotropic effects of tedisamil appear to be model-dependent. In isolated rat ventricular tissue, tedisamil has been shown to exert a positive inotropic effect. researchgate.net Conversely, in rabbit isolated atrial muscle, it was found to reverse the negative inotropic effects induced by the KATP channel activator pinacidil. nih.gov

Interactive Table: Summary of Preclinical Hemodynamic Effects of Tedisamil

| Experimental Model | Parameter | Observed Effect | Citation |

| Anesthetized Dogs | Heart Rate | Decrease | nih.gov |

| Anesthetized Dogs | Mean Arterial Pressure | Increase | nih.gov |

| Anesthetized Dogs | Left Ventricular Developed Pressure | Increase | nih.gov |

| Anesthetized Dogs | Max Rate of LV Pressure Development (dP/dt) | Increase | nih.gov |

| Conscious Rats | Heart Rate | Decrease | nih.gov |

| Conscious Rats | Blood Pressure | Increase | nih.gov |

| Isolated Rat Ventricle | Inotropy | Positive | researchgate.net |

| Isolated Rabbit Atrial Muscle | Inotropy | Reversal of pinacidil-induced negative inotropy | nih.gov |

Comparative Preclinical Pharmacological Profiles

The pharmacological actions of tedisamil are best understood when compared with other established antiarrhythmic agents. Its unique profile stems from its complex interaction with multiple ion channels.

Detailed preclinical studies have compared the cellular electrophysiological effects of tedisamil with the classic antiarrhythmic drugs quinidine (B1679956) (Class Ia) and sotalol (B1662669) (Class III). nih.gov Although all three drugs are known to prolong cardiac repolarization, their underlying mechanisms and frequency-dependent effects show significant differences. nih.gov

In isolated dog ventricular and rabbit atrial muscle, tedisamil, quinidine, and sotalol all lengthen repolarization. nih.gov However, their effects on the rapid depolarization phase (Vmax) differ; tedisamil and quinidine depress Vmax in a use-dependent manner, an effect not seen with sotalol. nih.gov The nature of this Vmax depression distinguishes tedisamil from quinidine, with tedisamil's effect being more pronounced at higher stimulation rates, whereas quinidine's effect is apparent over a broader range of frequencies. nih.gov

Another key difference is observed in their interaction with ATP-dependent potassium channels (I(KATP)). Both tedisamil and quinidine were found to prevent or reduce the action potential shortening caused by pinacidil, which suggests a blockade of I(KATP) channels. nih.gov Sotalol did not exhibit this effect. nih.gov Furthermore, tedisamil and sotalol demonstrate reverse use-dependence in dog Purkinje fibers, meaning their effect on action potential duration is greater at slower heart rates. nih.gov In contrast to selective IKr blockers, tedisamil is noted to be devoid of reverse use-dependence concerning atrial refractoriness. oup.com

Interactive Table: Comparative Electrophysiological Effects in Preclinical Models

| Parameter | Tedisamil | Quinidine | Sotalol | Citation |

| Vmax (Max Depolarization Rate) | Use-dependent depression (mainly at high rates) | Use-dependent depression (broad frequency range) | No effect | nih.gov |

| Repolarization (Ventricular/Atrial) | Lengthens | Lengthens | Lengthens | nih.gov |

| Phase 1 Repolarization | Delays | Delays | No effect | nih.gov |

| Frequency Dependence (Purkinje Fibers) | Reverse use-dependence | - | Reverse use-dependence | nih.gov |

| I(KATP) Blockade | Yes (suggested) | Yes (suggested) | No | nih.gov |

The primary mechanistic distinction of tedisamil is its action as a multichannel ion channel blocker. mdpi.comresearchgate.net Initially investigated as a selective blocker of the transient outward potassium current (Ito), subsequent research revealed a more complex profile involving the blockade of multiple potassium currents, including IKr, IKs, and IKATP. mdpi.comresearchgate.netwikipedia.org This broad-spectrum potassium channel blockade is the basis for its potent Class III antiarrhythmic effects, such as prolonging the action potential duration and increasing the effective refractory period. nih.govmdpi.com

A significant potential advantage observed in preclinical models is this "amiodarone-like" multichannel action. mdpi.com In addition to its potassium channel effects, tedisamil also blocks the fast sodium channel, an action corresponding to Class I properties. mdpi.comresearchgate.net This combined activity may offer a theoretical benefit by decreasing the dispersion of repolarization, which could counterbalance the proarrhythmic potential inherent in its IKr-blocking activity. mdpi.comresearchgate.net This complex profile is thought to contribute to its lack of reverse use-dependence on action potential duration prolongation. mdpi.com

Furthermore, the dual anti-ischemic and antiarrhythmic properties of tedisamil represent a notable advantage in preclinical settings. nih.gov Its ability to reduce myocardial oxygen demand through bradycardia, combined with its direct antifibrillatory actions, made it effective in experimental models of ischemia-induced ventricular fibrillation. nih.govresearchgate.netnih.gov The mechanism for its antifibrillatory effect is linked to its ability to prolong the effective refractory period of the ventricular myocardium without altering ventricular conduction velocity. researchgate.net This unique combination of effects demonstrated its potential in preventing malignant ventricular arrhythmias in the context of myocardial ischemic injury in preclinical studies. nih.gov

Drug Discovery, Development Research Trajectory, and Pharmaceutical Engineering

Tedisamil (B1682964) sesquifumarate, a compound with the chemical name 3',7'-bis(cyclopropylmethyl)-spiro[cyclopentane-1,9' patsnap.commetrionbiosciences.comdiazabicyclo-[3.3.1]-nonane], (2E)-2-butenedioate(2:3), has undergone a notable evolution in its research and development focus. google.com Initially explored for its anti-ischemic properties as a potential treatment for angina, its significant antiarrhythmic effects soon became a primary area of investigation. wikipedia.orgnih.gov

Evolution of Research Focus from Angina to Atrial Arrhythmias

The initial development of tedisamil centered on its potential as an antianginal agent. nih.gov Phase I trials revealed its effectiveness as a bradycardic agent, and subsequent Phase II and III studies in patients with ischemic heart disease confirmed its beneficial hemodynamic and anti-ischemic effects, showing a dose-dependent increase in the anginal threshold. nih.gov

However, the potent antiarrhythmic properties of tedisamil, specifically its ability to block multiple potassium channels, led to a strategic shift in its development pathway. wikipedia.orgnih.gov The company developing the drug, Solvay Pharmaceuticals, decided to pursue the broader indication of atrial fibrillation, even after completing Phase III trials for angina pectoris. nih.gov This decision was driven by the drug's demonstrated efficacy in converting atrial fibrillation and atrial flutter to normal sinus rhythm. google.comcore.ac.uk

Tedisamil's mechanism of action involves the blockage of several key potassium outward channels in the myocardium, including the transient outward current (Ito), the adenosine (B11128) triphosphate-dependent current (IK-ATP), and the delayed rectifier currents (IKr and IKs). wikipedia.orgcore.ac.uk This multi-channel blockade prolongs the action potential duration and the refractory period of cardiac cells, which helps to suppress the abnormal electrical circuits that cause arrhythmias. patsnap.com Notably, research has suggested that tedisamil prolongs repolarization more effectively in the atria than in the ventricles. wikipedia.orgcore.ac.uk

Preclinical Assessment of Proarrhythmic Risk

A critical aspect of the development of any antiarrhythmic drug is the thorough assessment of its potential to cause new or worsened arrhythmias, a phenomenon known as proarrhythmia.

Methodologies for Evaluating Repolarization Abnormalities (e.g., early afterdepolarizations)

Preclinical evaluation of proarrhythmic risk involves a variety of in vitro and in vivo models. nih.gov For tedisamil, studies have been conducted on isolated cardiac preparations to understand its cellular electrophysiologic effects. researchgate.net One common method is the use of the conventional microelectrode technique in isolated cardiac tissues, such as dog Purkinje fibers and ventricular muscle, as well as rabbit atrial muscle. researchgate.net These studies allow for the direct measurement of changes in the action potential duration and the observation of repolarization abnormalities like early afterdepolarizations (EADs). nih.gov

EADs are abnormal depolarizations that occur during the repolarization phase of the cardiac action potential and are considered a cellular trigger for arrhythmias like Torsades de Pointes (TdP). nih.gov The potential for a drug to induce EADs is a key indicator of its proarrhythmic risk. nih.gov The rabbit isolated Langendorff heart model is another valuable preclinical tool for assessing the proarrhythmic potential of compounds by recording electrocardiograms and action potentials. researchgate.net

In Silico Reconstructions of Human Ventricular Cardiomyocyte Action Potential (e.g., CiPA initiative applications)

In recent years, in silico modeling has become an increasingly important tool in cardiac safety assessment. acs.orgresearchgate.net The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, a collaboration between international regulators, industry, and academics, has championed the use of in silico reconstructions of the human ventricular cardiomyocyte action potential to predict proarrhythmic risk with greater specificity than previous methods. cipaproject.orgeurofinsdiscovery.com

This approach involves integrating data on a drug's effects on multiple cardiac ion channels into a computational model of a human heart cell. researchgate.netinnovationsincrm.com The O'Hara-Rudy dynamic model is a prominent algorithm used for this purpose, as it is based on a substantial amount of human data. nih.govjournaljpri.com By simulating the effects of a drug on various ion currents, such as IKr, ICaL, and INaL, these models can predict changes in the action potential shape and duration, as well as the likelihood of EADs. nih.govacs.org

Research in Pharmaceutical Formulation Science

The physicochemical properties of tedisamil and its therapeutic window have necessitated research into advanced drug delivery systems to optimize its clinical utility.

Development of Controlled Release Formulations (e.g., hydroswelling polymers)

Clinical investigations with immediate-release tablets of tedisamil revealed gastrointestinal adverse events, likely due to high peak plasma concentrations. google.com Conversely, low trough concentrations were associated with limited efficacy. google.com This highlighted the need for a controlled-release formulation to maintain steady therapeutic plasma levels.

One approach has been the use of hydroswelling polymers to create a sustained-release matrix. google.com Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl cellulose (B213188) (HPC), and hydroxyethylcellulose (HEC) are commonly used for this purpose. google.comnih.gov When these polymers come into contact with gastric fluid, they hydrate (B1144303) and swell to form a gel layer that controls the diffusion of the drug.

| Polymer Type | Examples | Function in Controlled Release |

| Hydroswelling Polymers | Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl cellulose (HPC), Hydroxyethylcellulose (HEC) | Form a gel layer upon hydration to control drug diffusion. google.comnih.gov |

Exploration of Gastric Retentive Drug Delivery Systems for Research Applications

To further enhance the performance of controlled-release formulations, gastric retentive drug delivery systems (GRDDS) have been explored for tedisamil. google.comunifiedpatents.com The goal of a GRDDS is to prolong the residence time of the dosage form in the stomach, allowing for extended drug release and absorption in the upper gastrointestinal tract. ijgii.orgijpsjournal.com

Several strategies for achieving gastric retention have been investigated, including:

Floating Systems: These systems have a density lower than that of gastric fluids, allowing them to float on the stomach contents. ijgii.orgijpsjournal.com

Swelling and Expanding Systems: These formulations swell to a size that prevents their passage through the pyloric sphincter. google.comijpsjournal.com

For tedisamil, a combination of floating and swelling properties has been patented. google.com These formulations often incorporate a hydroswelling polymer matrix along with a gas-generating component, such as sodium bicarbonate and an acid like citric acid, which produces carbon dioxide in the stomach, aiding in buoyancy. google.com Alginic acid has also been included as a swelling enhancer. google.com

| Gastric Retention Strategy | Mechanism | Example Components for Tedisamil Formulation |

| Floating and Swelling System | Combines low density and swelling to a size that prevents passage through the pylorus. google.com | Hydroswelling polymers (e.g., HPMC), gas-generating agents (e.g., sodium bicarbonate, citric acid), swelling enhancer (e.g., alginic acid). google.com |

This advanced formulation research aims to improve the therapeutic index of tedisamil by providing more consistent drug levels, potentially increasing efficacy while minimizing concentration-dependent side effects. google.com

Advanced Research Methodologies and Future Research Directions

State-of-the-Art Electrophysiological and Imaging Techniques

The foundational analysis of tedisamil's effects on cardiac tissue relies on advanced electrophysiological and structural imaging methods.

Electrophysiological Analysis: Conventional microelectrode techniques have been instrumental in characterizing the cellular electrophysiological effects of tedisamil (B1682964). Studies on isolated human atrial and ventricular muscle fibers have demonstrated that tedisamil significantly lengthens the action potential duration (APD), a hallmark of Class III antiarrhythmic agents. nih.gov Notably, this effect is more pronounced in atrial tissue compared to ventricular tissue. nih.gov At a concentration of 1 µM, tedisamil was found to prolong the APD at 90% repolarization (APD90) by a significant margin in both tissue types, with a more substantial impact on the atria. nih.gov This atrial-ventricular difference is a key finding, suggesting a degree of atrial selectivity that is desirable for treating atrial arrhythmias like atrial fibrillation. wikipedia.org These studies typically involve recording transmembrane action potentials at physiological temperatures and stimulation frequencies to mimic in vivo conditions. nih.gov

Structural Imaging: At the molecular level, X-ray crystallography has been employed to determine the precise three-dimensional structure of tedisamil sesquifumarate. These studies reveal the specific arrangement of the protonated tedisamil cations and fumarate (B1241708) components, which are stabilized by extensive hydrogen bonding networks. Such structural data is invaluable for understanding how the molecule interacts with its biological targets.

| Tissue Type | Concentration | APD90 Prolongation (%) |

| Human Atrial Muscle | 1 µM | 28.9 ± 3.3% |

| Human Ventricular Muscle | 1 µM | 13.3 ± 5.2% |

Data sourced from studies on human cardiac fibers. nih.gov

Computational Modeling and Simulation of Cardiac Electrophysiology

Computational modeling has emerged as a critical tool in cardiac electrophysiology research, providing a bridge between subcellular events, such as ion channel blockade, and the emergent electrical behavior of the entire heart. acs.orgjacc.org While specific computational models for tedisamil are not extensively published, the existing frameworks are well-suited to simulate its effects.

Mechanistic Insight: Understanding how blocking multiple channels simultaneously contributes to both antiarrhythmic efficacy and potential proarrhythmic risk. acs.org

Predictive Pharmacology: Simulating the effects of different concentrations and forecasting the outcomes in various disease states (e.g., ischemia, heart failure). jacc.org

Therapy Optimization: Guiding the design of future clinical trials and helping to identify patient populations most likely to benefit. oup.com

A mathematical model of the whole atria, for instance, could be used to simulate how tedisamil's characteristic prolongation of action potential duration and tissue refractoriness could terminate re-entrant circuits that sustain atrial fibrillation. researchgate.net

Advanced Mechanistic Studies for Comprehensive Target Identification

Comprehensive identification of tedisamil's molecular targets is achieved through advanced mechanistic studies that go beyond tissue-level observations. The primary mechanism of tedisamil is the blockade of multiple potassium ion channels that are crucial for cardiac repolarization. wikipedia.org

Its activity is most significant on the transient outward potassium current (Ito), but it also affects the delayed rectifier currents (IKr and IKs) and the adenosine (B11128) triphosphate (ATP)-sensitive potassium current (IK-ATP). wikipedia.org Advanced studies have revealed that tedisamil acts by binding to the open configuration of these channels, which produces a blocked state and delays channel inactivation. wikipedia.org For normal function to be restored, the tedisamil molecule must unbind, allowing the channel to inactivate and subsequently reopen. wikipedia.org

Further mechanistic insights indicate that the binding site for tedisamil on both Ito and the delayed rectifier channels appears to be located on the internal side of the cell membrane, as the drug's binding and unbinding are more effective when applied intracellularly. wikipedia.org While tedisamil also inhibits sodium currents, this effect is observed only at concentrations significantly higher than those required for potassium channel blockade. wikipedia.org

Design and Synthesis of Novel Chemical Analogues for Enhanced Therapeutic Properties

Future development in this area hinges on the design and synthesis of novel chemical analogues of tedisamil to refine its therapeutic profile, aiming for greater efficacy, improved selectivity, and an enhanced safety margin. The core chemical structure of tedisamil is a bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold. nih.gov Research into this chemical family has demonstrated the feasibility of synthesizing a wide range of derivatives by modifying the substituent groups attached to the nitrogen atoms and other positions on the bicyclic ring system. nih.govresearchgate.net

Strategies for creating novel analogues include:

Altering N-substituents: Modifying the cyclopropylmethyl groups on the nitrogen atoms to explore how changes in size, charge, and hydrophobicity affect ion channel affinity and selectivity.

Functionalizing the Bispidine Core: Introducing different functional groups to the bispidine skeleton itself to create new interaction points with target proteins. nih.gov

These synthetic chemistry efforts are guided by the structure-activity relationships established from previous generations of compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that has been successfully applied to the bispidine class of compounds, including the developmental stages of tedisamil itself. nih.gov QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. nih.gov

In the development of tedisamil, QSAR analyses were performed on a series of 3,7,9,9-tetraalkylbispidine derivatives to understand the molecular features that determine their specific bradycardic (heart rate slowing) activity. nih.gov These analyses, using methods like Hansch analysis and factor analysis, yielded highly significant equations indicating that hydrophobic and steric effects were key determinants of the desired biological profile. nih.gov Through this process, which combined pharmacological ranking with QSAR considerations, tedisamil (then known as KC 8857) was identified as the optimal compound within the investigated series for its anti-ischemic properties. nih.gov Future QSAR studies on new analogues will be crucial for rationally designing molecules with enhanced potency for specific ion channels or improved atrial selectivity.

The rational design of new ion channel modulators based on the tedisamil structure is guided by several key principles derived from our understanding of both the drug and its targets. researchgate.net A primary challenge in this field is the general lack of high-resolution crystal structures for many critical human ion channels, which can make precise structure-based design difficult. frontiersin.org

However, key mechanistic data for tedisamil provides a strong foundation for rational design. Knowing that tedisamil binds to the internal pore of potassium channels is a critical insight. wikipedia.org This suggests that new analogues should be designed to:

Optimize Physicochemical Properties: Ensure efficient passage across the cell membrane to reach the intracellular target site.

Enhance Target Interaction: Modify the structure to form stronger or more specific non-covalent bonds (e.g., hydrophobic, electrostatic) with amino acid residues within the inner vestibule of target channels like Ito or IKr.

Improve Selectivity: Exploit subtle differences in the inner pore structures between different ion channels (e.g., atrial vs. ventricular channels, or potassium vs. sodium channels) to design analogues with greater target specificity, potentially reducing off-target effects.

This approach moves beyond random screening to a more directed effort to build upon the known pharmacophore of tedisamil.

Quantitative Structure-Activity Relationship (QSAR) Studies

Integration of Multi-Omics Approaches in Preclinical Research

Future preclinical research on tedisamil and its analogues will benefit immensely from the integration of multi-omics approaches. These technologies provide a systems-level view of a drug's impact, moving beyond the primary target to understand its broader biological consequences. While specific multi-omics studies on tedisamil are not yet prevalent, the application of these methods is a clear future direction.

Transcriptomics (RNA-Seq): This can reveal how cardiac cells adapt to long-term exposure to tedisamil by measuring changes in the expression of all genes. For example, it could identify if the cell compensates for potassium channel blockade by up- or down-regulating the genes for those channels or other related ion channels and signaling proteins.

Proteomics: This technique quantifies changes in the levels of thousands of proteins, providing a direct look at the cellular machinery. It could be used to confirm if changes in gene expression observed in transcriptomics translate to actual changes in ion channel protein levels at the cell membrane.

Metabolomics: This approach analyzes the levels of small molecule metabolites in a cell or tissue. It could uncover unexpected effects of tedisamil on cardiac energy metabolism or other cellular pathways.

Integrating these datasets can build comprehensive network models of the drug's action, helping to predict long-term efficacy, identify novel biomarkers of drug response, and uncover potential off-target effects that would not be apparent from simple ion channel assays alone.

Exploration of New Preclinical Therapeutic Paradigms Beyond Arrhythmias

While this compound has been extensively evaluated for its antiarrhythmic properties, preclinical research has also illuminated its potential in therapeutic areas beyond the management of cardiac rhythm disturbances. These investigations have primarily focused on the compound's effects on smooth muscle physiology, suggesting potential applications in vascular and airway disorders. This research has been driven by an understanding of tedisamil's mechanism of action, which involves the blockade of various potassium channels that are not only crucial in cardiac myocytes but also play significant roles in the function of smooth muscle cells.

Initial development of tedisamil was, in fact, geared towards its anti-ischemic properties. scirp.org Phase I and II clinical trials demonstrated that it is an effective bradycardic agent with beneficial hemodynamic and anti-ischemic effects in patients with ischemic heart disease. scirp.org Phase III studies further supported its efficacy in treating angina pectoris. scirp.org Although the primary development focus later shifted to atrial fibrillation, these early findings underscore the compound's broader cardiovascular effects. scirp.orgnih.gov

Preclinical studies have delved into the specific interactions of tedisamil with smooth muscle ion channels. A key area of investigation has been its effect on vascular smooth muscle. In enzymatically dispersed smooth muscle cells from the guinea-pig portal vein, tedisamil has been shown to inhibit the delayed rectifier K+ current. uni-heidelberg.de Furthermore, detailed patch-clamp studies on these same cells revealed that tedisamil blocks large-conductance Ca2+-activated K+ (BK) channels in a concentration-dependent manner when applied to the cytosolic side of the membrane. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 13.8 µM. nih.gov The mechanism of this blockade involves an increase in the frequency of channel closures and a reduction in the mean open time, classifying tedisamil as an "intermediate" K+ channel blocker. nih.gov

Another preclinical paradigm explored the interaction of tedisamil with K+ channel openers in vascular tissue. In rat aorta, tedisamil was found to potently inhibit the ⁸⁶Rb+ efflux induced by cromakalim, a known K+ channel opener that causes vasorelaxation. capes.gov.br Interestingly, tedisamil was significantly less potent in inhibiting the actual vasorelaxant effects of cromakalim, suggesting that it can dissociate the ion flux from the functional response of the smooth muscle. capes.gov.br This differential activity may provide a valuable pharmacological tool for dissecting the mechanisms of vasodilation.

The potential for therapeutic applications in airway diseases has also been suggested by preclinical findings. Research has indicated that tedisamil inhibits Ca2+-activated K+ channels in airway smooth muscle. ebi.ac.uk Given the role of these channels in regulating bronchomotor tone, this finding opens the possibility of investigating tedisamil for conditions characterized by airway hyperresponsiveness.

The following tables summarize the key preclinical findings of tedisamil in non-arrhythmic contexts:

Table 1: Preclinical Effects of Tedisamil on Vascular Smooth Muscle

| Tissue/Cell Type | Animal Model | Key Finding | Mechanism of Action | Citation |

| Portal Vein Smooth Muscle Cells | Guinea-Pig | Inhibition of delayed rectifier K+ current. | Blockade of K+ channels. | uni-heidelberg.de |

| Portal Vein Smooth Muscle Cells | Guinea-Pig | Blockade of large-conductance Ca2+-activated K+ (BK) channels (IC50 = 13.8 µM). | Increased frequency of channel closures and reduced mean open time. | nih.gov |

| Aorta | Rat | Potent inhibition of cromakalim-induced ⁸⁶Rb+ efflux. | Blockade of K+ channels. | capes.gov.br |

| Aorta | Rat | Weak inhibition of cromakalim-induced vasorelaxation. | Dissociation of ion flux from functional smooth muscle response. | capes.gov.br |

Table 2: Potential Preclinical Therapeutic Applications of Tedisamil Beyond Arrhythmias

| Potential Therapeutic Area | Preclinical Evidence | Investigated System | Implied Mechanism | Citation |

| Vascular Disorders | Inhibition of K+ channels in vascular smooth muscle. | Guinea-Pig Portal Vein, Rat Aorta | Modulation of vascular tone through K+ channel blockade. | uni-heidelberg.denih.govcapes.gov.br |

| Airway Diseases | Inhibition of Ca2+-activated K+ channels in airway smooth muscle. | Airway Smooth Muscle | Regulation of bronchomotor tone. | ebi.ac.uk |

| Myocardial Ischemia | Effective anti-anginal agent in clinical trials. | Human | Anti-ischemic effects. | scirp.org |

These preclinical investigations into the non-arrhythmic effects of tedisamil, particularly its influence on vascular and airway smooth muscle, suggest that its therapeutic potential may be broader than currently established. Future research could further explore these paradigms to determine if the compound could be repurposed or developed for conditions such as hypertension, vasospastic disorders, or asthma.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tedisamil sesquifumarate, and how do reaction conditions influence yield and purity?

- This compound synthesis typically involves salt formation between Tedisamil (a potassium channel blocker) and fumaric acid. Key variables include stoichiometric ratios, solvent polarity, and crystallization temperature. For reproducibility, researchers should document solvent purity (e.g., HPLC-grade), pH adjustments during salt formation, and crystallization kinetics. Yield optimization often requires iterative testing of supersaturation levels .

Q. Which in vitro assays are most reliable for evaluating Tedisamil’s ion-channel inhibition efficacy?

- Patch-clamp electrophysiology remains the gold standard for assessing potassium channel blockade. Researchers should standardize cell lines (e.g., HEK-293 cells expressing hERG channels), control membrane potential variations, and validate results with positive controls like dofetilide. Fluorescence-based assays (e.g., thallium flux) offer high-throughput alternatives but require cross-validation due to interference risks from fumarate counterions .

Q. How should researchers address batch-to-batch variability in this compound pharmacokinetic (PK) studies?

- Implement a factorial design to isolate variability sources: (1) use matched animal cohorts (e.g., same age, weight, and metabolic strain), (2) standardize dosing vehicles (e.g., carboxymethyl cellulose vs. saline), and (3) apply LC-MS/MS for plasma concentration quantification with deuterated internal standards. Statistical models (ANOVA) can differentiate compound-related variability from methodological noise .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in Tedisamil’s reported cardiotoxicity profiles across studies?

- Contradictions often arise from differences in experimental models (e.g., isolated cardiomyocytes vs. in vivo models). A tiered approach is recommended:

- Step 1: Replicate studies using harmonized protocols (e.g., Langendorff perfused heart models with standardized ischemia-reperfusion injury parameters).

- Step 2: Conduct meta-analyses to quantify confounding factors (e.g., species-specific CYP450 metabolism differences).

- Step 3: Validate findings via translational models, such as human-induced pluripotent stem cell-derived cardiomyocytes .

Q. How can researchers optimize Tedisamil’s tissue-specific delivery while minimizing off-target effects?

- Advanced approaches include:

- Nanoparticle encapsulation: Use PLGA polymers to enhance cardiac targeting; characterize drug release kinetics via Franz diffusion cells.

- Prodrug design: Modify fumarate solubility to exploit tissue-specific esterase activity.

- Pharmacodynamic modeling: Integrate PK/PD data with computational tools (e.g., GastroPlus) to predict tissue accumulation and adjust dosing regimens .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in Tedisamil’s anti-arrhythmic studies?

- Non-linear mixed-effects modeling (NLME) accommodates inter-subject variability in EC50 calculations. For skewed distributions, Bayesian hierarchical models improve parameter estimation. Always report Akaike Information Criterion (AIC) values to justify model selection over linear regression .

Methodological Best Practices

Q. How to ensure reproducibility in this compound cytotoxicity assays?

- Follow OECD guidelines:

- Cell viability: Use ≥3 orthogonal methods (MTT, ATP luminescence, live/dead staining).

- Data normalization: Reference vehicle controls and include batch-specific positive controls (e.g., staurosporine for apoptosis induction).

- Documentation: Share raw data (e.g., fluorescence plate reader outputs) and analysis scripts in public repositories like Zenodo .

Q. What criteria should guide the selection of animal models for Tedisamil’s CNS penetration studies?

- Prioritize models with validated blood-brain barrier (BBB) integrity metrics:

- In vivo: Use transgenic rodents (e.g., P-glycoprotein knockout mice) to assess passive diffusion.

- Ex vivo: Combine microdialysis with mass spectrometry to quantify unbound drug fractions in cerebrospinal fluid .

Data Presentation and Validation

Table 1: Comparison of Analytical Techniques for Tedisamil Quantification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.